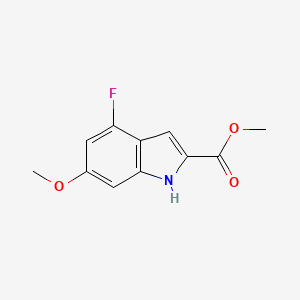
methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of functional groups such as fluoro and methoxy to the indole nucleus can enhance its biological activity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-fluoro-6-methoxyindole with methyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-hydroxy-6-methoxy-1H-indole-2-carboxylate.
Reduction: Formation of 4-fluoro-6-methoxy-1H-indole-2-carbinol.
Substitution: Formation of 4-amino-6-methoxy-1H-indole-2-carboxylate or 4-thio-6-methoxy-1H-indole-2-carboxylate.
Scientific Research Applications
Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-6-methoxy-1H-indole-2-carboxylate
- Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate
- Methyl 4-iodo-6-methoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate is unique due to the presence of the fluoro group, which can enhance its biological activity and specificity compared to other halogenated derivatives. The fluoro group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3 |
InChI Key |
YVCSWEUQOJZYPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















